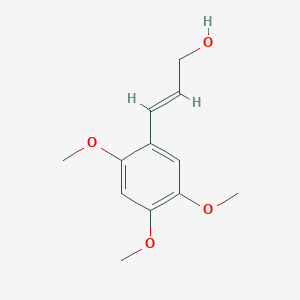

(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-5,7-8,13H,6H2,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWGYXAWALNJBI-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=CCO)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/CO)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of E 3 2,4,5 Trimethoxyphenyl Prop 2 En 1 Ol

Established Synthetic Routes to the Target Compound

Traditional synthetic approaches to (E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol primarily rely on two-step sequences involving condensation reactions followed by selective reductions, or direct reduction from a precursor with the carbon skeleton already in place.

Knoevenagel Condensation Followed by Reduction Strategies

A robust and widely employed method for synthesizing cinnamyl alcohol derivatives is the Knoevenagel condensation, followed by the reduction of an intermediate carboxylic acid or ester. wikipedia.org This two-stage approach allows for the reliable formation of the carbon-carbon double bond with inherent stereocontrol.

The synthesis commences with the condensation of 2,4,5-trimethoxybenzaldehyde (B179766) with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters (e.g., diethyl malonate). wikipedia.org This reaction is typically catalyzed by a weak base, like piperidine (B6355638) or ammonia (B1221849) salts. The condensation yields an intermediate, (E)-3-(2,4,5-trimethoxyphenyl)acrylic acid (also known as 2,4,5-trimethoxycinnamic acid) or its corresponding ester. researchgate.netnih.gov The subsequent step involves the selective reduction of the carboxyl or ester group to a primary alcohol. This transformation requires a reducing agent that does not affect the C=C double bond. For carboxylic acids, a strong reducing agent like lithium aluminum hydride (LiAlH₄) is often used. For esters, milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can be employed at low temperatures to achieve the desired chemoselectivity.

| Step | Starting Materials | Catalyst/Reagent | Intermediate/Product | Key Transformation |

| 1 | 2,4,5-Trimethoxybenzaldehyde, Malonic Acid | Piperidine or Ammonium (B1175870) Salt | (E)-3-(2,4,5-Trimethoxyphenyl)acrylic Acid | C=C bond formation (Knoevenagel Condensation) |

| 2 | (E)-3-(2,4,5-Trimethoxyphenyl)acrylic Acid | Lithium Aluminum Hydride (LiAlH₄) | This compound | Reduction of carboxylic acid to alcohol |

Reductive Pathways from Corresponding Aldehydes or Esters

An alternative and more direct route involves the selective reduction of a precursor that already contains the α,β-unsaturated carbonyl system. The key starting materials for this pathway are (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enal (2,4,5-trimethoxycinnamaldehyde) or an ester, such as ethyl (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoate.

The primary challenge in this approach is achieving chemoselectivity—reducing the carbonyl group to an alcohol without simultaneously reducing the conjugated carbon-carbon double bond. nih.gov Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) can sometimes lead to a mixture of products, including the saturated alcohol. To enhance selectivity, specific methodologies are employed:

Luche Reduction : For the aldehyde, the Luche reduction, which uses sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective for the 1,2-reduction of α,β-unsaturated aldehydes to allylic alcohols.

DIBAL-H Reduction : For esters, diisobutylaluminium hydride (DIBAL-H) is a common reagent that can selectively reduce the ester to the primary alcohol at low temperatures, typically leaving the double bond intact.

Biocatalytic Reduction : Certain microorganisms and enzymes exhibit high selectivity for the reduction of cinnamaldehyde (B126680) derivatives to cinnamyl alcohols. researchgate.netfao.org For instance, some strains of cyanobacteria can perform this reduction with extremely high yield (>98%). researchgate.netfao.org

| Starting Material | Reducing Agent | Key Advantage |

| (E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enal | NaBH₄ / CeCl₃ (Luche Reduction) | High selectivity for 1,2-reduction of enals |

| Ethyl (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoate | DIBAL-H (at low temperature) | Selective reduction of esters over alkenes |

| (E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enal | Cyanobacterial cells | High chemoselectivity and green approach |

Development of Advanced Synthetic Strategies

Recent research has focused on refining the synthesis of this compound by improving stereochemical control, exploring novel catalytic systems, and integrating principles of green chemistry to create more efficient and environmentally friendly processes.

Stereoselective Synthesis Approaches for E-Isomer Control

The predominance of the (E)-isomer is a critical aspect of the synthesis. In the context of the Knoevenagel condensation, the formation of the (E)-isomer is generally favored thermodynamically. wikipedia.org The dehydration step of the reaction mechanism proceeds via an intermediate where steric hindrance between the phenyl ring and the Z-group of the active methylene component is minimized in the transition state leading to the E-product. This inherent selectivity makes the Knoevenagel route a reliable method for obtaining the desired (E)-stereochemistry. Subsequent reduction of the carboxyl or ester group does not affect the configuration of the double bond, thus preserving the E-geometry in the final alcohol product.

Investigation of Catalytic Systems in Alkene Formation

The catalyst plays a pivotal role in the efficiency of the alkene formation step. In the Knoevenagel condensation, research has moved beyond traditional bases like pyridine (B92270) and piperidine, which can be toxic and difficult to remove. sciencemadness.org Studies have investigated the use of more benign inorganic ammonia salts, such as ammonium bicarbonate, which can effectively catalyze the reaction, often under solvent-free conditions, with good yields. sciencemadness.org

Furthermore, the broader field of organic synthesis has seen the development of hybrid catalysis systems, such as the combination of photoredox and transition metal catalysts, for the asymmetric allylation of aldehydes. nih.gov While not yet specifically applied to this target molecule, these advanced methods represent a frontier in the catalytic formation of functionalized alkenes and homoallylic alcohols from simple precursors. nih.govnih.gov

Green Chemistry Principles in Synthetic Route Optimization

Significant efforts have been made to align the synthesis of cinnamyl alcohols and their derivatives with the principles of green chemistry.

Greener Knoevenagel Condensation : Modifications to the Knoevenagel condensation include using non-toxic catalysts like ammonium bicarbonate and employing environmentally benign solvents like water, or conducting the reaction under solvent-free conditions by heating the solid reactants directly. sciencemadness.orgrsc.org These approaches reduce waste and avoid the use of volatile organic compounds.

Biocatalysis : The use of enzymes and whole-cell systems represents a major advancement in green synthesis. rsc.org Biocatalytic cascades have been developed to produce cinnamyl alcohol from renewable resources like L-phenylalanine. nih.govresearchgate.net These multi-step syntheses, performed in aqueous solutions at ambient temperature and pressure, utilize enzymes such as phenylalanine ammonia lyase, carboxylic acid reductase, and alcohol dehydrogenase to achieve the transformation with high purity and reduced environmental impact. rsc.orgresearchgate.net The selective reduction of cinnamaldehyde to cinnamyl alcohol has also been demonstrated using cyanobacterial photobiocatalysts, which use light energy to regenerate the necessary cofactors. researchgate.netfao.org

| Green Strategy | Method | Advantage |

| Benign Catalysis | Use of ammonium bicarbonate in Knoevenagel condensation sciencemadness.org | Avoids toxic bases like pyridine/piperidine |

| Alternative Solvents | Water-mediated or solvent-free Knoevenagel condensation sciencemadness.orgrsc.org | Reduces use of volatile organic compounds (VOCs) |

| Biocatalytic Cascades | Multi-enzyme synthesis from L-phenylalanine nih.govrsc.orgresearchgate.net | Uses renewable starting materials; mild, aqueous conditions |

| Photobiocatalysis | Whole-cell reduction using cyanobacteria researchgate.netfao.org | High selectivity; uses light for energy |

Chemical Transformations and Derivatization of this compound

The chemical reactivity of this compound is primarily centered around its two key functional moieties: the allylic alcohol and the trimethoxyphenyl ring. These sites allow for a wide array of chemical transformations and derivatizations, enabling the synthesis of a diverse library of related compounds.

Modifications of the Allylic Alcohol Functionality

The allylic alcohol group is a versatile handle for a variety of chemical modifications, including oxidation, etherification, and esterification. These transformations allow for the introduction of different functional groups, which can significantly impact the molecule's physicochemical properties and biological activity.

Oxidation: The primary alcohol of this compound can be oxidized to yield the corresponding aldehyde, (E)-3-(2,4,5-trimethoxyphenyl)propenal, or further to the carboxylic acid, (E)-3-(2,4,5-trimethoxyphenyl)propenoic acid. The choice of oxidizing agent dictates the outcome of the reaction. For instance, mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are typically used for the selective oxidation to the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent would lead to the carboxylic acid.

Etherification: The hydroxyl group can be converted into an ether linkage through Williamson ether synthesis or other etherification protocols. This involves reacting the alcohol with an alkyl halide in the presence of a base. This modification can be used to introduce a variety of alkyl or aryl groups, thereby altering the lipophilicity and steric profile of the molecule.

Esterification: Ester derivatives can be readily prepared by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. This transformation is often employed to create prodrugs or to enhance the stability and bioavailability of the parent compound. A wide range of ester functionalities can be introduced, leading to a diverse set of analogues.

Table 1: Representative Modifications of the Allylic Alcohol Functionality

| Transformation | Reagents and Conditions | Product |

| Oxidation to Aldehyde | MnO₂, Dichloromethane, room temp. | (E)-3-(2,4,5-Trimethoxyphenyl)propenal |

| Oxidation to Carboxylic Acid | KMnO₄, Acetone/H₂O, 0 °C to rt | (E)-3-(2,4,5-Trimethoxyphenyl)propenoic acid |

| Etherification (Methyl Ether) | NaH, CH₃I, THF, 0 °C to rt | (E)-1-Methoxy-3-(2,4,5-trimethoxyphenyl)prop-1-ene |

| Esterification (Acetate Ester) | Acetic anhydride, Pyridine, DMAP, rt | (E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-yl acetate |

Aromatic Ring Functionalization and Methoxy (B1213986) Group Transformations

The electron-rich nature of the 2,4,5-trimethoxyphenyl ring makes it susceptible to electrophilic aromatic substitution reactions. Additionally, the methoxy groups themselves can be targets for chemical modification, primarily through demethylation.

Electrophilic Aromatic Substitution: The position of electrophilic attack on the 2,4,5-trimethoxyphenyl ring is directed by the activating methoxy groups. The most likely position for substitution is the C6 position, which is para to one methoxy group and ortho to another, and is sterically the most accessible. Typical electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, introducing a nitro group onto the aromatic ring. masterorganicchemistry.com

Demethylation: The methoxy groups can be selectively or fully demethylated to the corresponding hydroxyl groups using various reagents. For example, boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers. Selective demethylation can sometimes be achieved by carefully controlling the reaction conditions and the stoichiometry of the reagent. For instance, studies on similar trimethoxy-substituted compounds have shown that certain reagents can selectively demethylate specific methoxy groups. google.com

Table 2: Potential Aromatic Ring and Methoxy Group Transformations

| Transformation | Reagents and Conditions | Product |

| Nitration | HNO₃, H₂SO₄, 0 °C | (E)-3-(6-Nitro-2,4,5-trimethoxyphenyl)prop-2-en-1-ol |

| Bromination | Br₂, Acetic acid | (E)-3-(6-Bromo-2,4,5-trimethoxyphenyl)prop-2-en-1-ol |

| Demethylation (partial) | AlCl₃, Dichloromethane | (E)-3-(Hydroxy-dimethoxyphenyl)prop-2-en-1-ol isomers |

| Demethylation (full) | BBr₃, Dichloromethane, -78 °C to rt | (E)-3-(2,4,5-Trihydroxyphenyl)prop-2-en-1-ol |

Synthesis of Analogues and Hybrid Molecules for Structure-Activity Exploration

The synthesis of analogues and hybrid molecules is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. Starting from this compound, various analogues can be synthesized by combining the modifications described above.

Furthermore, hybrid molecules can be created by covalently linking the this compound scaffold to other known pharmacophores. This approach aims to combine the biological activities of both parent molecules or to target multiple biological pathways with a single molecule. For example, the allylic alcohol can be derivatized with a heterocyclic moiety known to possess biological activity, such as a triazole or an imidazole. The synthesis of such hybrids often involves the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with the desired heterocyclic compound.

Table 3: Examples of Analogue and Hybrid Molecule Synthesis Strategies

| Strategy | Description | Representative Product Structure |

| Combined Modifications | Combination of allylic alcohol derivatization and aromatic ring functionalization. | (E)-3-(6-Nitro-2,4,5-trimethoxyphenyl)prop-2-en-1-yl acetate |

| Hybridization with Heterocycles | Introduction of a heterocyclic moiety at the allylic position. | 1-((E)-3-(2,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-triazole |

| Scaffold Hopping | Replacement of the trimethoxyphenyl ring with other substituted aromatic or heteroaromatic rings. | (E)-3-(Benzo[d] researchgate.netgoogle.comdioxol-5-yl)prop-2-en-1-ol |

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Databases

A comprehensive search for detailed spectroscopic and structural elucidation data for the chemical compound this compound has yielded no specific experimental results.

Despite extensive searches of scientific literature and chemical databases, specific data pertaining to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy of this compound could not be located. Consequently, the generation of a detailed article with the requested in-depth analysis and data tables is not possible at this time.

The user's request specified a highly structured article focusing on advanced spectroscopic and structural analysis, including:

Advanced Spectroscopic and Structural Elucidation of E 3 2,4,5 Trimethoxyphenyl Prop 2 En 1 Ol

Vibrational Spectroscopy:

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

The successful creation of this content is entirely contingent on the availability of raw or processed experimental data for the specific compound . The search results did identify spectroscopic data for structurally similar compounds, such as various chalcones (which possess a prop-2-en-1-one core instead of the prop-2-en-1-ol of the target molecule). However, due to the strict instruction to focus solely on (E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol, this related data cannot be used as a substitute.

Further research or the publication of experimental findings by the scientific community is required before a detailed spectroscopic analysis of this compound can be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

The electronic absorption properties of this compound are primarily determined by the extended π-conjugated system, which includes the benzene (B151609) ring, the propenol side chain, and the electron-donating methoxy (B1213986) groups. This system constitutes a substituted styrene (B11656) chromophore, which is expected to give rise to strong absorptions in the ultraviolet region.

The principal electronic transition is anticipated to be a π → π* transition. For the parent compound, cinnamyl alcohol, the maximum absorption (λmax) is observed around 252 nm. nih.gov The presence of three methoxy (-OCH₃) groups on the phenyl ring, which act as strong auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) due to the extension of the conjugated system through resonance. Therefore, the λmax for this compound is predicted to be higher than 252 nm. Derivative ultraviolet spectrometry has also been used to identify cinnamyl alcohol, with its third-order derivative spectrum showing a maximum at 256 nm, a technique useful for resolving it from similar compounds like cinnamaldehyde (B126680) and cinnamic acid. spkx.net.cn

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound (C₁₂H₁₆O₄), the molecular weight is 224.25 g/mol . smolecule.comwikipedia.org In an MS experiment, the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation of this molecule is expected to follow pathways characteristic of cinnamyl alcohols and benzyl (B1604629) systems. Key predicted fragmentation patterns include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to a significant fragment ion at [M-18]⁺•.

Formation of a Substituted Tropylium (B1234903) Ion: Cleavage of the bond between the phenyl ring and the propenol side chain can lead to the formation of a stable, resonance-stabilized trimethoxybenzyl cation or a related tropylium ion, which would be a prominent peak in the spectrum.

Alpha-Cleavage: The bond between the carbinol carbon and the adjacent vinyl carbon can break, leading to the loss of a ·CH₂OH radical (31 Da), resulting in a fragment at [M-31]⁺.

Loss of Methoxy Groups: Sequential losses of methyl radicals (·CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy substituents are also plausible fragmentation pathways.

The analysis of these characteristic fragments would allow for the structural confirmation of the molecule.

X-ray Crystallography for Solid-State Molecular Structure

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the scientific literature. Therefore, a definitive analysis of its crystal system, intermolecular interactions, and solid-state conformation is not possible.

However, based on the molecular structure, certain features can be anticipated in its crystalline form. The presence of the hydroxyl (-OH) group, a potent hydrogen bond donor, would likely dominate the crystal packing, leading to the formation of strong intermolecular O-H···O hydrogen bonds. These interactions would organize the molecules into specific motifs, such as chains or sheets.

Detailed information regarding the crystal system, unit cell dimensions, and space group for this compound is unavailable due to the absence of published crystallographic data.

C-H···O Contacts: Interactions between aromatic or aliphatic C-H groups and the oxygen atoms of the methoxy or hydroxyl groups.

π-π Stacking: Potential interactions between the aromatic rings of adjacent molecules, which are common in phenyl-containing compounds. nih.gov

The interplay of these forces would define the three-dimensional packing of the molecules in the solid state.

The conformation of the molecule in the crystalline state would be dictated by the need to achieve an optimal balance between intramolecular steric effects and favorable intermolecular interactions. The molecule possesses several rotatable bonds, including those associated with the methoxy groups and the propenol side chain. Analysis of related chalcone (B49325) structures reveals that the trimethoxyphenyl group is often nearly coplanar with the propenone bridge. nih.gov A similar planarity might be expected for the alcohol derivative to maximize conjugation, although crystal packing forces could induce some torsional twisting.

Computational Chemistry and Molecular Modeling Studies of E 3 2,4,5 Trimethoxyphenyl Prop 2 En 1 Ol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as optimized geometry, electronic energies, and reactivity indices.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like (E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol, this involves identifying the most stable conformer by exploring the potential energy landscape through systematic rotation of dihedral angles.

The key structural parameters include the planarity of the propenol side chain and its orientation relative to the trimethoxyphenyl ring. In similar chalcone (B49325) structures, the molecule is often nearly planar, with a small dihedral angle between the phenyl ring and the α,β-unsaturated system, as this planarity facilitates π-electron delocalization. For instance, in the related chalcone, (E)-1-(3,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, the dihedral angle between the two aromatic rings is a critical parameter determining conjugation and stability. nih.gov For the target molecule, the dihedral angle between the trimethoxyphenyl ring and the C=C double bond would be similarly crucial. The methoxy (B1213986) groups are generally found to be nearly co-planar with the benzene (B151609) ring to which they are attached.

| Parameter | Expected Value Range | Significance |

| Dihedral Angle (Ring - C=C) | 10-20° | Determines the extent of electronic conjugation between the aromatic ring and the propenol side chain. |

| C=C Bond Length | ~1.34 Å | Typical for a double bond in a conjugated system. |

| C-O (Alcohol) Bond Length | ~1.43 Å | Standard single bond length. |

| Torsion Angles (Methoxy Groups) | Close to 0° or 180° | Indicates co-planarity with the aromatic ring, maximizing resonance effects. |

This table presents expected values based on DFT calculations of structurally similar compounds.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4,5-trimethoxyphenyl ring, which is activated by three methoxy groups. The LUMO would likely be distributed over the propenol side chain. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govirjweb.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A negative chemical potential indicates stability, while a small hardness value (high softness) points to higher reactivity. growingscience.com DFT studies on a related Schiff base, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, yielded a HOMO-LUMO gap of -0.08657 eV, indicating high chemical reactivity. nih.gov

| Parameter | Value (eV) for a related compound* | Interpretation for Target Molecule |

| EHOMO | -0.26751 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -0.18094 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | -0.08657 | A small gap suggests high polarizability and chemical reactivity. |

*Data from Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate for illustrative purposes. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface plots electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. pesquisaonline.net

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the hydroxyl group and the three methoxy groups. These are the primary sites for hydrogen bonding and electrophilic attack.

Positive Potential: Located around the hydrogen atoms, particularly the hydroxyl proton, making it the most likely site for nucleophilic attack or deprotonation.

Zero Potential: The aromatic ring carbons and the hydrocarbon backbone would display intermediate (green) potential.

This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. nih.gov

DFT calculations can accurately predict the vibrational frequencies of a molecule, which can then be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. scielo.org.mx Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and basis set deficiencies. The analysis of the Potential Energy Distribution (PED) allows for the unambiguous assignment of each vibrational mode to specific atomic motions (stretching, bending, etc.). scielo.org.mx

For this compound, key predicted vibrational modes would include:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | 3500-3600 | Stretching of the hydroxyl group bond. researchgate.net |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the phenyl ring. scielo.org.mx |

| Asymmetric CH₃ Stretch | ~2970 | Asymmetric stretching of methoxy group C-H bonds. |

| Symmetric CH₃ Stretch | ~2880 | Symmetric stretching of methoxy group C-H bonds. |

| C=C Stretch (Olefinic) | 1620-1650 | Stretching of the propenol double bond. scielo.org.mx |

| Aromatic C=C Stretch | 1450-1600 | In-plane stretching of the phenyl ring carbons. |

| C-O Stretch (Methoxy/Alcohol) | 1020-1250 | Stretching of the C-O bonds of the methoxy and hydroxyl groups. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system, including its conformational flexibility and interactions with its environment (e.g., a solvent).

MD simulations of this compound in different solvents (such as water, ethanol, or DMSO) would reveal important information about its dynamic behavior. Such simulations on methoxylated stilbene (B7821643) compounds have shown that internal molecular mobility is often associated with the reorientational dynamics of the methoxy groups. rsc.org

Key insights from MD simulations would include:

Conformational Dynamics: The simulation would show the flexibility of the propenol side chain and the rotational freedom of the single bonds. Analysis of parameters like the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) would quantify the stability of the molecule's conformation over time. nih.gov

Solvent Interactions: The hydroxyl group of the molecule is a prime site for hydrogen bonding with protic solvents like water or ethanol. MD simulations can quantify the number and lifetime of these hydrogen bonds, which significantly influence the molecule's solubility and conformational preferences. nih.gov

Methoxy Group Rotation: The simulations would track the rotation of the three methoxy groups, identifying their preferred orientations and the energy barriers associated with their rotation, which are influenced by both intramolecular steric effects and intermolecular solvent interactions. rsc.org

Protein-Ligand Interaction Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time, providing insights into the stability of protein-ligand complexes. For analogues of this compound, MD simulations have been employed to validate docking poses and analyze the dynamic behavior of the ligand within the target's binding site.

A key biological target for many trimethoxyphenyl chalcones is tubulin, a protein essential for microtubule formation and cell division. nih.gov MD simulations performed on a docked tubulin-ligand complex, for instance, can reveal the stability of the interactions predicted by initial docking studies. nih.gov In one study, a quinoline-chalcone compound featuring a 3,4,5-trimethoxyphenyl group was investigated via MD simulation, which indicated that the compound could stably interact with the active site of tubulin. nih.gov

Another detailed simulation involved a potent triazole-based tubulin inhibitor. The system was first energy-minimized, and MD simulations were run for 10 picoseconds to equilibrate the tubulin system. nih.gov The results of these simulations showed that the inhibitor interacts extensively with β-tubulin, with specific hydrophobic interactions noted with Ala α180 and Val α181 in α-tubulin. nih.gov This dynamic stability within the binding pocket is a strong indicator of the ligand's potential to exert a biological effect, a principle that can be extended to predict the behavior of this compound with similar targets.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to the active sites of macromolecules like proteins.

For analogues of the title compound, molecular docking has been instrumental in identifying and characterizing interactions with various biological targets.

Tubulin: The most studied target for trimethoxyphenyl chalcones is tubulin. Docking studies consistently predict that these compounds bind to the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net The 3,4,5-trimethoxyphenyl ring, in particular, appears to be highly favorable for interaction within this site, occupying the same sub-cavity as the equivalent A-ring of colchicine. nih.govresearchgate.net This binding interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis, which is the basis of the anticancer activity of many of these compounds. nih.gov

Cyclooxygenase (COX) Enzymes: Molecular docking simulations have been performed for heterocyclic chalcone analogues with COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. These studies indicated a higher affinity for the COX-1 enzyme over COX-2 for one such analogue. uece.brnih.gov

Other Cancer-Related Targets: The versatility of the chalcone scaffold has led to docking studies against a range of other cancer-related proteins. These include Bcl-2, an anti-apoptotic protein unja.ac.id; K-Ras, an oncogenic signaling protein nih.gov; and various protein kinases. nih.gov For example, docking studies of new heterocyclic compounds bearing the trimethoxyphenyl scaffold were evaluated as combretastatin (B1194345) analogues, which are known tubulin inhibitors. nih.gov

The predictive power of molecular docking lies in its ability to detail the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A detailed analysis of a potent inhibitor docked in the colchicine binding site of tubulin revealed several key interactions that are likely relevant for trimethoxyphenyl-containing ligands. nih.gov The trimethoxyphenyl ring was found to be buried deep within the binding site, engaging in numerous hydrophobic interactions with surrounding amino acid residues.

The table below summarizes the specific interactions observed for a potent tubulin inhibitor analogue, providing a model for the potential interactions of this compound within the same binding site.

| Interacting Residue | Subunit | Interaction Type |

|---|---|---|

| Cys β241 | β-tubulin | Hydrogen Bond (with methoxy groups) |

| Leu β242 | β-tubulin | Hydrophobic |

| Ala β250 | β-tubulin | Hydrophobic |

| Leu β255 | β-tubulin | Hydrophobic |

| Ala β316 | β-tubulin | Hydrophobic |

| Val β318 | β-tubulin | Hydrophobic |

| Ile β378 | β-tubulin | Hydrophobic |

| Ala α180 | α-tubulin | Hydrophobic |

| Val α181 | α-tubulin | Hydrophobic |

Such detailed interaction maps are crucial for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Prediction

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of compounds with their physicochemical properties or biological activities. researchcommons.org These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression methods to build a mathematical equation that predicts a specific property. researchcommons.orgnih.gov

For the chalcone class of compounds, several QSAR/QSPR studies have been conducted to predict properties ranging from antimitotic and antiproliferative activity to anti-inflammatory effects and lipophilicity. researchcommons.orgnih.govresearchgate.netu-szeged.hu These models can be used to theoretically predict the properties of novel compounds like this compound based solely on its structure.

Key molecular descriptors that have been identified as crucial for modeling the activity of chalcone derivatives include:

Topological and Charge Descriptors: A QSAR model for antimitotic activity found that BCUT descriptors (related to atomic charge and connectivity) and HOMO (Highest Occupied Molecular Orbital) energy were critical for modeling the inhibition of the mitotic G2/M phase. nih.gov The model's quality was high, with a predictive R² of 0.849, indicating strong predictive power. nih.gov

Lipophilicity: A 2D-QSAR analysis of chalcones with antiproliferative activity on neuroblastoma cells showed that lipophilicity (CLogP) was the most important factor for increasing cytotoxicity. researchgate.net

Quantum Chemical Descriptors: For anti-inflammatory activity, a QSAR model indicated that the energies of the LUMO+1 and LUMO+2 orbitals (LUMO: Lowest Unoccupied Molecular Orbital) played a significant role. researchcommons.org

The table below summarizes key descriptors from various QSAR/QSPR studies on chalcones and their associated predicted properties.

| Descriptor Type | Specific Descriptor(s) | Predicted Property/Activity | Reference |

|---|---|---|---|

| Quantum Chemical / Electrostatic | BCUT (Charge), HOMO Energy | Antimitotic Activity (G2/M Inhibition) | nih.gov |

| Physicochemical | CLogP (Lipophilicity) | Antiproliferative Cytotoxicity | researchgate.net |

| Electrostatic | Mulliken's charge on carbonyl group | Selectivity for Cancer Cells | researchgate.net |

| Quantum Chemical | LUMO+1, LUMO+2 Energy | Anti-inflammatory (TNF-α inhibition) | researchcommons.org |

| Topological | Topological Indices (C0) | Lipophilicity (Retention Behavior) | u-szeged.hu |

By calculating these descriptors for this compound, these established models could provide theoretical predictions of its biological activities and physicochemical properties, guiding further experimental investigation.

Mechanistic Investigations of Biological Activities in Vitro

Neurobiological Activity Mechanisms

(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol, a chalcone (B49325) derivative, has been investigated for its potential neuroprotective effects. Studies on related chalcones suggest that these compounds can modulate multiple signaling pathways involved in neuroinflammation and oxidative stress, which are key factors in the progression of neurodegenerative diseases. mdpi.com For instance, the chalcone cardamonin (B96198) has been shown to modulate transcription factors like NF-kB and STAT3, as well as various cytokines and enzymes that play a role in neurodegeneration. mdpi.com

The neuroprotective mechanisms of similar compounds often involve the activation of the Nrf2 signaling pathway, which is crucial for cellular redox homeostasis. mdpi.commdpi.com Naringin, another phytochemical, has demonstrated neuroprotection by activating the Nrf2/ARE signaling pathway and by inhibiting JNK phosphorylation and regulating BAX in cell line models. mdpi.com These findings suggest that this compound may exert its neuroprotective effects through similar pathways, including the reduction of oxidative stress and the inhibition of inflammatory processes within neuronal cells. mdpi.commdpi.com The activation of pathways like PI3K/Akt/mTOR, which promotes cell survival, is another potential mechanism. mdpi.com

| Potential Cellular Pathway | Implication in Neuroprotection | Related Compounds Showing Similar Activity |

| NF-κB Signaling | Modulation of inflammatory cytokine production in microglia and astrocytes. mdpi.com | Cardamonin mdpi.com |

| Nrf2/ARE Signaling | Upregulation of antioxidant proteins, protecting against oxidative stress. mdpi.com | Naringin mdpi.com |

| MAPK Signaling | Regulation of enzymes involved in the inflammatory process. mdpi.com | Cardamonin mdpi.com |

| PI3K/Akt/mTOR Signaling | Promotion of cell survival and inhibition of apoptosis. mdpi.com | Resveratrol mdpi.com |

The potential antiepileptic action of this compound can be inferred from the mechanisms of other antiepileptic drugs (AEDs). A primary mechanism for many AEDs is the modulation of neuronal excitability. nih.govnih.govrug.nl This is often achieved through the blockade of voltage-gated sodium or calcium channels, which reduces the repetitive firing of neurons. mdpi.com For example, the anticonvulsant TP-315 has been shown to act on voltage-gated sodium channels. researchgate.net

| Putative Mechanism | Effect on Neural Excitability | Examples of Molecular Targets |

| Blockade of Voltage-Gated Ion Channels | Reduces repetitive neuronal firing. mdpi.com | Sodium channels, Calcium channels mdpi.comresearchgate.netmdpi.com |

| Potentiation of GABAergic Neurotransmission | Enhances inhibitory signals in the brain. mdpi.com | GABA-A receptors mdpi.com |

| Reduction of Glutamatergic Neurotransmission | Decreases excitatory signals in the brain. mdpi.com | Glutamate receptors mdpi.com |

Antiproliferative and Antimitotic Activities

No published studies were found that investigate the antiproliferative or antimitotic effects of this compound.

Investigation of Cell Cycle Arrest Mechanisms

There is no available data on the mechanisms of cell cycle arrest induced by this compound.

Induction of Apoptosis in Cell Lines and Underlying Pathways

The potential for this compound to induce apoptosis and the associated cellular pathways have not been described in the scientific literature.

Tubulin Polymerization Inhibition and Microtubule Dynamics Modulation

There is no information available regarding the effect of this compound on tubulin polymerization or microtubule dynamics.

Inhibition of Specific Cellular Signaling Pathways (e.g., STAT3, NF-κB, p53-MDM2, BMP2/SMAD1)

No research has been published detailing the inhibitory effects of this compound on specific cellular signaling pathways such as STAT3, NF-κB, p53-MDM2, or BMP2/SMAD1.

Enzyme Inhibition Studies (In Vitro)

No specific enzyme inhibition studies for this compound have been reported.

Characterization of Tyrosinase and Laccase Inhibitory Mechanisms

There is no available scientific literature characterizing the mechanisms by which this compound may inhibit tyrosinase or laccase enzymes.

Based on a comprehensive search of available scientific literature, there is currently no specific research data available regarding the mechanistic investigations of the biological activities of the chemical compound This compound , specifically concerning its inhibitory effects on Matrix Metalloproteinase (MMP-9) or other enzyme targets.

Therefore, the requested article focusing solely on the Matrix Metalloproteinase (MMP-9) Inhibition Studies and other enzyme targets and their inhibition kinetics for "this compound" cannot be generated at this time due to the absence of published research findings on this particular compound.

Structure Activity Relationship Sar Studies of E 3 2,4,5 Trimethoxyphenyl Prop 2 En 1 Ol and Its Analogues

Influence of Methoxy (B1213986) Group Positions and Number on Biological Potency

The number and arrangement of methoxy groups on the phenyl ring of (E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol are pivotal determinants of its biological potency. The 2,4,5-trimethoxy substitution pattern is a recurring motif in a variety of biologically active compounds. SAR studies on related structures, such as chalcones and other phenylpropanoids, have consistently demonstrated that the electronic and steric properties conferred by methoxy groups significantly modulate interactions with biological targets. nih.gov

The following table summarizes the general influence of methoxy group substitutions on the biological activity of phenylpropanoid-type compounds, based on findings from related studies.

| Substitution Pattern | General Effect on Biological Potency | Rationale |

| Monosubstitution | Varies depending on position (ortho, meta, para) | Alters electronic distribution and steric hindrance, affecting receptor fit. |

| Disubstitution | Often enhances activity compared to monosubstitution | Increased hydrogen bonding potential and altered lipophilicity can improve target interaction. |

| Trisubstitution (e.g., 2,4,5- or 3,4,5-) | Frequently associated with high potency in various biological assays | The specific arrangement can create an optimal electronic and steric profile for binding to certain receptors or enzymes. mdpi.com |

| Absence of Methoxy Groups | Generally leads to a significant decrease in potency | Highlights the importance of these groups for target interaction. |

It is important to note that the optimal substitution pattern is target-dependent. For example, while the 3,4,5-trimethoxy substitution is common in potent antimitotic agents, the 2,4,5-trimethoxy arrangement in the title compound suggests a different set of target interactions may be at play.

Role of the Allylic Alcohol Moiety in Receptor Binding and Activity

The hydroxyl group of the allylic alcohol can act as both a hydrogen bond donor and acceptor, facilitating key interactions with amino acid residues within a receptor's binding site. researchgate.net The ability to form these hydrogen bonds is often critical for the stable binding of a ligand to its target protein. unina.it The oxygen atom's lone pairs of electrons can interact with hydrogen bond donors, while the hydrogen atom can interact with hydrogen bond acceptors.

Furthermore, the allylic system, with its sp2 hybridized carbons, introduces a degree of conformational rigidity to the side chain, which can be important for orienting the molecule correctly within a binding pocket. The presence of the double bond also influences the electronic properties of the molecule.

Studies on cinnamyl alcohol and its derivatives have highlighted the importance of the allylic alcohol for various biological activities. For instance, its presence is essential for the enzymatic conversion to other bioactive molecules. frontiersin.org Moreover, the allylic alcohol can undergo metabolic activation, potentially leading to the formation of reactive intermediates that can covalently modify biological targets. researchgate.net The oxidation of the allylic alcohol to the corresponding aldehyde, for example, is a known bioactivation pathway for cinnamyl alcohol. nih.gov

Impact of Substitutions on the Aromatic Ring on Mechanistic Biological Profiles

Beyond the number and position of methoxy groups, other substitutions on the aromatic ring of this compound can profoundly alter its mechanistic biological profile. Introducing different functional groups can modify the compound's physicochemical properties, such as lipophilicity, electronic character, and steric bulk, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets.

For example, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can alter the electron density of the aromatic ring and potentially change the nature of its interaction with a receptor. Conversely, adding electron-donating groups can have the opposite effect. The table below illustrates the potential impact of various substituents on the biological profile of an aromatic compound.

| Substituent Type | Example | Potential Impact on Biological Profile |

| Electron-Donating Groups | Hydroxyl (-OH), Amino (-NH2) | Can increase hydrogen bonding potential and alter electronic interactions. May affect metabolic stability. |

| Electron-Withdrawing Groups | Halogens (F, Cl, Br), Nitro (-NO2) | Can enhance binding through halogen bonding or other electronic interactions. May alter metabolic pathways. nih.gov |

| Bulky Groups | tert-Butyl, Phenyl | Can provide steric hindrance that may improve selectivity for a specific target or prevent metabolic degradation. |

| Polar Groups | Carboxyl (-COOH), Sulfonamide (-SO2NH2) | Can increase water solubility and potentially alter cell permeability and target interactions. |

Design Principles for Optimized Analogues with Enhanced Selectivity or Potency

The rational design of optimized analogues of this compound with enhanced selectivity or potency relies on the integration of SAR data and an understanding of the target's structural biology. Key design principles include:

Scaffold Hopping and Isosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel interactions with the target and improve properties such as solubility. Similarly, replacing key functional groups with isosteres (groups with similar steric and electronic properties) can fine-tune activity.

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency and selectivity.

Modulation of Physicochemical Properties: Systematically altering lipophilicity (logP), polar surface area (PSA), and other properties can optimize the ADME profile of the compound, leading to better bioavailability and in vivo efficacy.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational tools such as molecular docking can be used to design analogues that fit optimally into the binding site and form favorable interactions. nih.gov

Hybridization: Combining the structural features of this compound with those of other known bioactive molecules can lead to hybrid compounds with dual or enhanced activity. mdpi.com

A successful design strategy often involves a multi-parameter optimization approach, where potency, selectivity, and pharmacokinetic properties are simultaneously considered and improved through iterative cycles of design, synthesis, and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts and accelerating the drug discovery process. mdpi.com

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, representing various physicochemical properties (e.g., steric, electronic, hydrophobic), are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

pIC50 = c0 + c1(logP) + c2(HOMO) + c3*(Steric_Descriptor)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor), and the Steric_Descriptor quantifies the bulk of a particular substituent. The coefficients (c0, c1, c2, c3) would be determined by the statistical analysis.

Such models, once validated, can serve as powerful tools for the virtual screening of large compound libraries and for the rational design of new analogues with predicted high activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of (E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol?

- Methodological Answer : The Claisen-Schmidt condensation is widely used for synthesizing α,β-unsaturated ketones. For this compound, optimize reaction conditions by:

- Solvent selection : Use ethanol or methanol for better solubility of trimethoxybenzaldehyde derivatives.

- Catalyst choice : NaOH or KOH in aqueous-alcoholic mixtures (e.g., 40% NaOH in MeOH) improves enolate formation .

- Temperature control : Maintain 0–5°C during ketone addition to minimize side reactions.

- Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the (E)-configuration (coupling constant ) and methoxy group positions .

- X-ray crystallography : Resolve crystal packing and molecular conformation. For monoclinic systems (e.g., space group ), collect data at 293 K with MoKα radiation (λ = 0.71073 Å) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 252.1362 (calculated for ) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Degradation onset typically occurs at ~180°C .

- Light sensitivity : Store samples in amber vials at −20°C. Monitor UV-Vis absorption (λ~280 nm) weekly for absorbance shifts .

- Solution stability : Use HPLC to track degradation in DMSO or aqueous buffers (pH 4–9) over 72 hours .

Advanced Research Questions

Q. How can contradictions between NOESY (solution-state) and X-ray (solid-state) conformational data be resolved?

- Methodological Answer :

- Multi-technique validation : Compare X-ray torsion angles (e.g., C1–C2–C3–O1 = −21.4° to −23.0°) with NOESY cross-peaks. If discrepancies arise, conduct variable-temperature NMR to assess dynamic equilibria .

- Computational modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate energy-minimized conformers and compare with experimental data .

Q. What strategies improve crystallization success for high-resolution X-ray studies?

- Methodological Answer :

- Solvent optimization : Slow evaporation from acetone/hexane (1:3) produces prismatic crystals (0.2 × 0.1 × 0.1 mm) suitable for diffraction .

- Temperature gradients : Crystallize at 4°C to reduce nucleation density.

- Additive screening : Introduce 1% ethyl acetate to enhance crystal lattice integrity .

Q. How do structural modifications (e.g., methoxy positional isomers) affect biological activity?

- Methodological Answer :

- Comparative SAR : Synthesize analogs (e.g., 3,4,5-trimethoxy vs. 2,4,5-trimethoxy) and test against cancer cell lines (e.g., MCF-7). Use MTT assays with IC dose-response curves .

- Docking studies : Map interactions with tubulin or kinase targets using AutoDock Vina. Compare binding energies of positional isomers .

Q. How can researchers address variability in biological activity data across in vitro models?

- Methodological Answer :

- Standardized protocols : Use identical cell passage numbers, serum batches, and incubation times (e.g., 48 hours for cytotoxicity assays).

- Positive controls : Include reference compounds (e.g., paclitaxel for microtubule inhibition) to normalize inter-lab variability .

- Metabolic stability testing : Pre-incubate compounds with liver microsomes (human or murine) to account for enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.